Thiophosphorosoformonitrile

Description

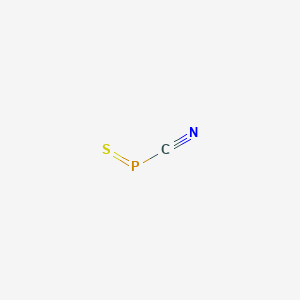

Thiophosphorosoformonitrile (hypothetical structure: P=S–C≡N derivatives) is a sulfur-containing organophosphorus compound characterized by a thiophosphorus (P=S) group bonded to a nitrile (C≡N) moiety. These analogs are notable for their roles in materials science, pharmaceuticals, and organic synthesis, often leveraging the reactivity of phosphorus-sulfur and nitrile groups .

Properties

CAS No. |

25756-82-5 |

|---|---|

Molecular Formula |

CNPS |

Molecular Weight |

89.06 g/mol |

IUPAC Name |

thiophosphorosoformonitrile |

InChI |

InChI=1S/CNPS/c2-1-3-4 |

InChI Key |

OOZCJALFWITLBQ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)P=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophosphorosoformonitrile typically involves the reaction of phosphorus pentasulfide (P4S10) with cyanogen chloride (ClCN) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of thiophosphorosoformonitrile.

Industrial Production Methods

Industrial production of thiophosphorosoformonitrile may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Thiophosphorosoformonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophosphoric acid derivatives.

Reduction: Reduction reactions can convert thiophosphorosoformonitrile to phosphorosoformonitrile.

Substitution: The thiophosphoryl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Thiophosphoric acid derivatives.

Reduction: Phosphorosoformonitrile.

Substitution: Various substituted thiophosphoryl compounds.

Scientific Research Applications

Thiophosphorosoformonitrile has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of thiophosphorosoformonitrile involves its interaction with molecular targets through its thiophosphoryl and formonitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The compound’s reactivity is influenced by the electronic properties of the phosphorus-sulfur and carbon-nitrogen bonds.

Comparison with Similar Compounds

Tetrachloromonospirocyclotriphosphazenes ()

Phosphazenes, such as tetrachloromonospirocyclotriphosphazenes, share a phosphorus-nitrogen backbone but lack the thiophosphorus-nitrile linkage. Key differences include:

- Synthesis : Phosphazenes are typically synthesized via nucleophilic substitution reactions with diamines, yielding spirocyclic structures . Thiophosphorosoformonitrile likely requires specialized routes to incorporate both P=S and C≡N groups.

- Reactivity : Phosphazenes exhibit high thermal stability and reactivity toward amines, whereas the P=S group in thiophosphorosoformonitrile may enhance electrophilicity at phosphorus, favoring nucleophilic attacks .

Thiophene Fentanyl Hydrochloride ()

Thiophene derivatives, such as thiophene fentanyl, incorporate sulfur within aromatic rings rather than phosphorus. Comparisons include:

- Functional Groups : Thiophene fentanyl features a thiophene (C₄H₄S) ring and an amide group, contrasting with the P=S and nitrile groups in thiophosphorosoformonitrile.

(Triphenylphosphoranylidene)acetonitrile ()

This compound contains a phosphoranylidene group (P=C) and a nitrile, differing from the P=S group in thiophosphorosoformonitrile. Key distinctions:

- Applications : (Triphenylphosphoranylidene)acetonitrile is used in Wittig reactions and polymer synthesis, whereas thiophosphorosoformonitrile’s P=S group may enable unique catalytic or ligand-binding applications .

Data Table: Comparative Analysis of Thiophosphorosoformonitrile and Analogs

Research Findings and Gaps

- Reactivity: Thiophosphorosoformonitrile’s P=S group may enable novel reactivity in cross-coupling reactions, contrasting with phosphazenes’ amine-targeting behavior .

- Structural Insights : X-ray crystallography (as used for phosphazenes ) is critical for confirming thiophosphorosoformonitrile’s geometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.